molecular formula C17H23FN2O2 B11514980 1-[3-Fluoro-4-(4-propanoylpiperazin-1-yl)phenyl]butan-1-one

1-[3-Fluoro-4-(4-propanoylpiperazin-1-yl)phenyl]butan-1-one

Cat. No.: B11514980
M. Wt: 306.37 g/mol
InChI Key: JOWNUGGNFGOBCR-UHFFFAOYSA-N
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Description

1-[3-Fluoro-4-(4-propanoylpiperazin-1-yl)phenyl]butan-1-one is a synthetic organic compound characterized by a fluoro-substituted phenyl ring and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Fluoro-4-(4-propanoylpiperazin-1-yl)phenyl]butan-1-one typically involves multi-step organic reactions. One common route includes the following steps:

    Fluorination: Introduction of a fluoro group to the phenyl ring.

    Piperazine Substitution: Attachment of the piperazine moiety to the fluoro-substituted phenyl ring.

    Butanone Addition: Incorporation of the butanone group to complete the structure.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-[3-Fluoro-4-(4-propanoylpiperazin-1-yl)phenyl]butan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[3-Fluoro-4-(4-propanoylpiperazin-1-yl)phenyl]butan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-Fluoro-4-(4-propanoylpiperazin-1-yl)phenyl]butan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.

Comparison with Similar Compounds

  • 1-[3-Fluoro-4-(4-propylpiperazin-1-yl)phenyl]ethan-1-one
  • 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione

Comparison: 1-[3-Fluoro-4-(4-propanoylpiperazin-1-yl)phenyl]butan-1-one is unique due to its specific substitution pattern and the presence of both a fluoro group and a piperazine moiety. This combination imparts distinct chemical and biological properties, differentiating it from similar compounds.

Properties

Molecular Formula

C17H23FN2O2

Molecular Weight

306.37 g/mol

IUPAC Name

1-[3-fluoro-4-(4-propanoylpiperazin-1-yl)phenyl]butan-1-one

InChI

InChI=1S/C17H23FN2O2/c1-3-5-16(21)13-6-7-15(14(18)12-13)19-8-10-20(11-9-19)17(22)4-2/h6-7,12H,3-5,8-11H2,1-2H3

InChI Key

JOWNUGGNFGOBCR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)CC)F

Origin of Product

United States

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